Debio 0932

Descripción general

Descripción

Debio 0932 es un inhibidor oral de segunda generación de la proteína de choque térmico 90 (Hsp90), una chaperona molecular que se expresa anormalmente en las células cancerosas. Este compuesto ha mostrado una prometedora actividad anticancerígena contra una amplia variedad de tipos de cáncer debido a su fuerte afinidad de unión a Hsp90 y su alta biodisponibilidad oral .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Debio 0932 implican la disolución del compuesto en dimetilsulfóxido (DMSO) y su dilución con medio DMEM. Las células se exponen entonces a this compound en un amplio rango de concentraciones (100–1.56 µM) durante 48 horas . Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible.

Análisis De Reacciones Químicas

Debio 0932 experimenta varios tipos de reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) y medio DMEM. Los principales productos formados a partir de estas reacciones son proteínas apoptóticas como Bax y Casp-9 escindido .

Aplicaciones Científicas De Investigación

Debio 0932 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

Debio 0932 ejerce sus efectos inhibiendo la actividad ATPasa de la Hsp90, lo que conduce a la degradación de las proteínas clientes que son esenciales para la supervivencia de las células cancerosas . Los objetivos moleculares y las vías implicadas incluyen la regulación negativa de la proteína antiapoptótica Bcl-2, la regulación positiva de la proteína apoptótica Bax y la escisión de Casp-9 .

Comparación Con Compuestos Similares

Debio 0932 es único en comparación con otros inhibidores de la Hsp90 debido a su fuerte afinidad de unión a la Hsp90 y su alta biodisponibilidad oral . Compuestos similares incluyen:

Ganetespib: Otro inhibidor de la Hsp90 con un perfil diferente de afinidad de unión y biodisponibilidad.

17-AAG (17-alilamino-17-desmetoxigeldanamicina): Un inhibidor de la Hsp90 de generación anterior con un mecanismo de acción y un perfil de toxicidad diferentes.

This compound destaca por su retención tumoral prolongada, su penetración en la barrera hematoencefálica y su prometedora actividad antitumoral tanto como monoterapia como en combinación con otros fármacos .

Actividad Biológica

Debio 0932, also known as CUDC-305, is a second-generation oral inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a pivotal role in the proper folding and stabilization of numerous client proteins, many of which are involved in cancer progression. The inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology due to its ability to destabilize multiple oncogenic signaling pathways. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications beyond oncology.

This compound exerts its effects primarily through the inhibition of Hsp90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The compound has demonstrated a strong binding affinity for the ATP-binding pocket of Hsp90, with an estimated free energy of binding of -7.24 kcal/mol . This binding disrupts the chaperone function of Hsp90, resulting in the following:

- Decreased stability of oncogenic proteins.

- Induction of apoptosis in cancer cells by modulating apoptotic pathways.

- Inhibition of cell migration and invasion, which are critical for metastasis.

Table 1: Biological Activity Summary of this compound

| Activity | Description |

|---|---|

| Target | Heat Shock Protein 90 (Hsp90) |

| Binding Affinity | Estimated free energy: -7.24 kcal/mol |

| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax) and downregulation of Bcl-2 |

| Cytotoxicity | Effective against MCF-7 and MDA-MB-231 breast cancer cell lines |

| Anti-invasive Potential | Reduced migration in endothelial cells (HUVEC) |

Anticancer Efficacy

This compound has shown promising anticancer activity across various models:

- Breast Cancer Models : In studies involving MCF-7 and MDA-MB-231 cell lines, this compound demonstrated significant cytotoxic effects in a dose-dependent manner. The compound induced apoptosis as evidenced by increased Bax expression and decreased Bcl-2 levels, alongside the cleavage of Caspase-9 .

- Brain Metastases : A study highlighted this compound's ability to penetrate the blood-brain barrier (BBB) effectively, showing therapeutic concentrations in brain tissue. It was shown to reduce the viability of brain metastases from lung and breast cancer models in ex vivo assays .

- Psoriasis Treatment : Interestingly, this compound was also evaluated for its potential in treating psoriasis. In a preclinical model using human psoriasis xenografts, this compound significantly alleviated symptoms and reduced epidermal thickness after three weeks of treatment .

Table 2: Summary of Preclinical Findings

| Study Focus | Findings |

|---|---|

| Breast Cancer (MCF-7) | Induced apoptosis; altered expression of apoptotic markers |

| Brain Metastases | Effective at therapeutic concentrations; reduced tumor viability |

| Psoriasis Model | Significant clinical improvement; reduced epidermal thickness |

Clinical Trials

This compound is currently undergoing various phases of clinical trials targeting different cancers:

- Phase I Trials : Investigating its safety and efficacy in combination with everolimus for renal cell carcinoma (RCC) . Early reports indicate that this compound is well-tolerated with promising signs of efficacy.

Case Study: Combination Therapy with Everolimus

In a recent trial combining this compound with everolimus, patients previously treated with VEGF inhibitors were enrolled. The goal was to assess whether this combination could enhance therapeutic outcomes for advanced RCC patients. Initial results suggest improved tolerability and potential efficacy compared to historical controls .

Propiedades

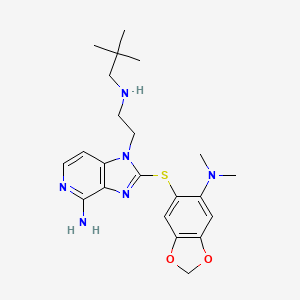

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.